molecular formula C7H3ClF2O B1297438 2,4-Difluorobenzoyl chloride CAS No. 72482-64-5

2,4-Difluorobenzoyl chloride

Cat. No.: B1297438
CAS No.: 72482-64-5
M. Wt: 176.55 g/mol
InChI Key: JSWRVDNTKPAJLB-UHFFFAOYSA-N
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Description

Significance of Fluorinated Benzoyl Chlorides in Organic Chemistry

Fluorinated benzoyl chlorides, including 2,4-difluorobenzoyl chloride, hold a position of considerable importance in organic chemistry, largely due to the unique properties conferred by the fluorine atoms. The introduction of fluorine into organic molecules can profoundly influence their physical, chemical, and biological characteristics. researchgate.netresearchgate.net

The high electronegativity of fluorine acts as a powerful electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon in the benzoyl chloride moiety. nih.gov This heightened reactivity makes fluorinated benzoyl chlorides potent acylating agents, readily reacting with various nucleophiles like alcohols, amines, and phenols to form esters, amides, and other derivatives. smolecule.com

Research Trajectories and Future Outlook for this compound

The current research involving this compound is primarily directed towards its application as a key intermediate in the synthesis of high-value organic compounds.

Pharmaceutical Synthesis: A major research trajectory is its use in the development of new pharmaceutical agents. It is a documented precursor in the synthesis of antifungal drugs, such as analogs of fluconazole (B54011). mdpi.com Research also indicates its role as an intermediate in creating anti-inflammatory and anti-cancer medications. chemimpex.com For instance, the related compound 4-(2,4-difluorobenzoyl)piperidine hydrochloride is an intermediate in the synthesis of the antipsychotic medication risperidone. The continued prevalence of fluorinated drugs in FDA approvals suggests a sustained demand for versatile fluorinated building blocks like this compound. nih.gov

Agrochemical Development: In agricultural science, this compound is utilized in the synthesis of modern herbicides, insecticides, and fungicides. ontosight.aichemimpex.com The inclusion of the difluorobenzoyl moiety can enhance the efficacy and stability of these agrochemicals. chemimpex.com Research in this area focuses on creating more potent and selective pesticides and herbicides to improve crop protection. chemimpex.com

Material Science: An emerging area of research is the application of this compound in material science. It is used in the formulation of specialty polymers and coatings. chemimpex.com The incorporation of the fluorinated group can improve the durability, thermal stability, and resistance to environmental degradation of these materials. chemimpex.com The future outlook points towards the development of advanced materials with enhanced performance characteristics for various technological applications. chemimpex.com

Scope of Academic Inquiry into this compound Chemistry

Academic research concerning this compound encompasses several key areas, from fundamental reaction kinetics to the synthesis of novel bioactive molecules.

Reaction Mechanism Studies: A significant facet of academic inquiry involves the study of the reaction mechanisms of benzoyl chlorides. For example, solvolysis studies of substituted benzoyl chlorides are conducted to understand the interplay between cationic (Sₙ1-like) and addition-elimination (Sₙ2-like) reaction pathways in different solvents. nih.govresearchgate.net These fundamental studies provide insights into the reactivity and stability of the acylium cation intermediates.

Synthesis of Novel Compounds: A broad area of academic research is the use of this compound as a starting material to construct novel and complex organic molecules. Researchers have synthesized new series of 1,2,4-triazolium derivatives starting from related precursors like 2,4-difluorobenzyl bromide, which have shown significant in-vitro antibacterial and antifungal activities. nih.gov Similarly, it has been used in the multi-step synthesis of novel quinazoline (B50416) derivatives, which were subsequently screened for cytotoxic and antibacterial activity. scispace.com

Development of Synthetic Methodologies: Academic chemists also explore new and efficient synthetic methods utilizing this compound. This includes optimizing reaction conditions for acylation reactions to produce esters and amides, which are themselves important intermediates in various synthetic endeavors. smolecule.com The goal is often to develop more selective, high-yielding, and environmentally benign chemical transformations.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₃ClF₂O oakwoodchemical.comnih.gov
Molecular Weight 176.55 g/mol oakwoodchemical.comnih.gov
CAS Number 72482-64-5 vwr.comnih.gov
Appearance Colorless to light yellow liquid/solid ontosight.aifishersci.com
Boiling Point 96-98 °C at 15 mmHg vwr.comfishersci.com
Density 1.437 g/cm³ vwr.comoakwoodchemical.com
Flash Point 82 °C (179.6 °F) vwr.comfishersci.com
Refractive Index 1.516 oakwoodchemical.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)5-2-1-4(9)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWRVDNTKPAJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222778
Record name 2,4-Difluorobenzoyl chloride
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Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

72482-64-5
Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-Difluorobenzoyl chloride
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Record name 2,4-difluorobenzoyl chloride
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Record name 2,4-DIFLUOROBENZOYL CHLORIDE
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Advanced Synthetic Methodologies for 2,4 Difluorobenzoyl Chloride and Its Precursors

Established Synthesis Routes and Mechanistic Elucidation

The traditional synthesis of 2,4-difluorobenzoyl chloride primarily relies on the conversion of 2,4-difluorobenzoic acid using standard chlorinating agents or through halide exchange reactions.

The most common methods for preparing acyl chlorides involve the reaction of a carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). jove.comchemguide.co.uk These reagents effectively replace the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom. prepchem.com

Thionyl Chloride (SOCl₂) Approach: The reaction between a carboxylic acid and thionyl chloride is widely favored because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final acyl chloride product. chemguide.co.uk

The mechanism proceeds through several steps:

The carboxylic acid's oxygen atom performs a nucleophilic attack on the sulfur atom of thionyl chloride. libretexts.orgyoutube.com

A chloride ion is eliminated, and subsequent deprotonation occurs, forming a reactive chlorosulfite intermediate. This conversion makes the hydroxyl group a much better leaving group. jove.comlibretexts.orglibretexts.org

The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate. youtube.commasterorganicchemistry.com

This leads to the reformation of the carbonyl double bond and the departure of the leaving group, which decomposes into SO₂ and HCl gas, yielding the final acid chloride. youtube.commasterorganicchemistry.com

Phosphorus Pentachloride (PCl₅) Approach: Phosphorus pentachloride is another effective solid reagent for this conversion, reacting with carboxylic acids in the cold. chemguide.co.uk The reaction produces the desired acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride gas. jove.comyoutube.com The formation of the highly stable phosphorus-oxygen double bond in POCl₃ is a key driving force for this reaction. jove.com

The mechanism involves:

A nucleophilic attack by the carboxylic acid on the phosphorus center of PCl₅, leading to the elimination of a chloride ion. jove.com

The displaced chloride ion then attacks the carbonyl carbon.

The reaction proceeds, possibly through a cyclic transition state, to form the acid chloride, phosphorus oxychloride, and HCl. jove.comchemtube3d.com The acyl chloride can then be isolated from the liquid mixture by fractional distillation. chemguide.co.uk

Table 1: Comparison of Classical Chlorinating Agents
ReagentFormulaByproductsKey Advantages
Thionyl ChlorideSOCl₂SO₂, HCl (gaseous)Simplified product purification due to gaseous byproducts. chemguide.co.uk
Phosphorus PentachloridePCl₅POCl₃, HClEffective reaction driven by the formation of a stable P=O bond. jove.com

An alternative pathway to this compound is through a halide exchange reaction, starting from a corresponding acyl fluoride (B91410). One documented method involves the conversion of 2,4-difluorobenzoyl fluoride to this compound using aluminum chloride (AlCl₃) as a catalyst. prepchem.com In a specific procedure, 2,4-difluorobenzoyl fluoride is treated with aluminum chloride at a low temperature (around 5°C), followed by heating to 90°C to drive the reaction to completion. The final product is then isolated by distillation under reduced pressure. prepchem.com

Novel and Optimized Synthetic Protocols

Research into the synthesis of this compound and related compounds continues to evolve, with a focus on improving efficiency, yield, and safety through catalytic methods and optimized reaction conditions.

Modern synthetic chemistry emphasizes the use of catalysts to enhance reaction rates and selectivity under milder conditions. For the synthesis of similar acyl chlorides, various catalytic systems have been developed.

For instance, the synthesis of 2,4-dichloro-5-fluorobenzoyl chloride has been achieved using a composite zeolite solid superacidic catalyst. patsnap.com Another approach for the same compound involves a Friedel-Crafts reaction catalyzed by ferric chloride (FeCl₃). google.com In the broader context of acyl chloride synthesis, triphosgene, a safer solid substitute for highly toxic phosgene (B1210022) gas, has been used in combination with catalysts like N,N-dimethylformamide (DMF) to prepare fluorinated benzoyl chlorides with high yields. asianpubs.org The catalytic chlorination of phenols to aryl chlorides has also been shown to be effective using phosphorus pentachloride with phenylphosphonic dichloride as a catalyst. researchgate.net These examples highlight a trend towards using catalytic quantities of reagents to improve the synthesis of halogenated benzoyl chlorides.

Achieving high yields and purity is paramount in chemical manufacturing. Optimized protocols for related compounds often provide insights into potential improvements for this compound synthesis. For example, a method for preparing 2,4-dichloro-5-fluorobenzoyl chloride reports a total yield of over 88% by recycling and converting byproducts. google.com Another patented method for synthesizing 2,4-dichlorobenzoyl chloride highlights a yield of 98.8% using aluminum chloride as a catalyst. google.com In the synthesis of 2,4-difluorobenzaldehyde (B74705) from this compound, a yield of 82% is reported, indicating an efficient preceding step for the acyl chloride's formation. prepchem.com These high-yield procedures often involve careful control of reaction conditions, efficient catalysts, and innovative workup procedures to maximize product recovery and purity.

Table 2: Examples of High-Yield Acyl Chloride Synthesis
Target CompoundCatalyst/ReagentReported YieldReference
2,4-dichloro-5-fluorobenzoyl chlorideFerric Chloride (FeCl₃)>88% google.com
2,4-dichlorobenzoyl chlorideAluminum Chloride (AlCl₃)98.8% google.com
2,4-difluorobenzaldehyde (from the acyl chloride)Palladium on Barium Sulfate82% prepchem.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it In the context of acyl chloride synthesis, this involves exploring safer reagents, alternative solvents, and more efficient reaction pathways.

Solvent-Free and Reduced-Solvent Reaction Conditions

The shift towards greener chemical processes has spurred research into solvent-free and reduced-solvent synthesis of acyl chlorides. Traditional methods often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks.

One promising solvent-free approach is mechanochemistry, which involves the use of mechanical force, such as ball milling, to drive chemical reactions. This technique has been successfully employed for the synthesis of various organic compounds, including benzoyl chloride derivatives, often with high yields and reduced reaction times. While specific studies on the mechanochemical synthesis of this compound are emerging, the principles suggest a viable and environmentally friendly alternative to solvent-based methods.

Another strategy involves conducting reactions in the absence of a solvent or in a reduced amount of a high-boiling, less hazardous solvent. For instance, the reaction of 2,4-difluorobenzoic acid with thionyl chloride, a common chlorinating agent, can be performed neat or with a minimal amount of a catalyst that also serves as a reaction medium. A patent for a related compound, 2,4-dichloro-5-fluorobenzoyl chloride, describes a solvent-free reaction where the intermediate is reacted directly with thionyl chloride. google.com This approach not only minimizes solvent waste but can also simplify product isolation and purification.

The benefits of these methodologies extend beyond environmental impact, often leading to increased process efficiency and reduced costs associated with solvent purchase, handling, and disposal.

Atom Economy and Waste Minimization Strategies

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chembam.comyoutube.com The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The traditional synthesis of this compound from 2,4-difluorobenzoic acid using thionyl chloride (SOCl₂) can be analyzed for its atom economy. The balanced chemical equation is:

F₂C₆H₃COOH + SOCl₂ → F₂C₆H₃COCl + SO₂ + HCl

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered.

Table 1: Atom Economy Calculation for the Synthesis of this compound

Compound Molecular Formula Molecular Weight ( g/mol )
2,4-Difluorobenzoic acid C₇H₄F₂O₂ 158.10
Thionyl chloride SOCl₂ 118.97
Total Reactant Mass 277.07

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (176.55 / 277.07) x 100 ≈ 63.7%

This calculation demonstrates that a significant portion of the reactant atoms end up as byproducts (sulfur dioxide and hydrogen chloride), highlighting the need for more atom-economical routes.

In addition to atom economy, the Environmental Factor (E-factor) is another important metric for assessing the environmental impact of a chemical process. The E-factor is the ratio of the mass of waste generated to the mass of the desired product. chembam.com A lower E-factor indicates a more environmentally friendly process. For the synthesis of fine chemicals, E-factors can range from 5 to over 50. chembam.com

Waste minimization strategies in the industrial production of this compound focus on several key areas:

Recycling of Reagents and Solvents: Implementing procedures to recover and reuse excess reagents and solvents can significantly reduce waste.

Phosgene-Free Synthesis: Phosgene is a highly toxic gas sometimes used in the production of acyl chlorides. Developing phosgene-free routes is a critical aspect of waste minimization and improving process safety.

Byproduct Valorization: Investigating potential applications for byproducts can turn waste streams into valuable resources. For example, the hydrochloric acid generated in the thionyl chloride reaction can be captured and utilized in other processes.

Sustainable Catalysis in Synthesis

The use of sustainable catalysts is a cornerstone of modern green chemistry, offering pathways to more efficient and environmentally benign chemical transformations. In the synthesis of this compound, catalytic methods are being explored to replace stoichiometric reagents, which are consumed in the reaction and contribute to waste.

Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are particularly attractive for industrial applications. Their key advantage is the ease of separation from the reaction mixture, allowing for catalyst recovery and reuse. This not only reduces waste but also lowers production costs.

For the conversion of 2,4-difluorobenzoic acid to this compound, solid acid catalysts are being investigated. These materials, such as zeolites and sulfated metal oxides, can catalyze the chlorination reaction under milder conditions than traditional methods. A patent for the synthesis of a similar compound, 2,4-dichloro-5-fluorobenzoyl chloride, utilizes a composite zeolite solid superacidic catalyst. wyzant.com These catalysts are often robust, with high thermal stability and can be regenerated and recycled multiple times without significant loss of activity.

Table 2: Comparison of Catalytic Approaches

Catalyst Type Advantages Challenges
Homogeneous Catalysts High activity and selectivity Difficult to separate from the reaction mixture, leading to potential product contamination and catalyst loss.

| Heterogeneous Catalysts | Easy separation and recyclability, improved stability | May exhibit lower activity compared to homogeneous counterparts, potential for leaching of active sites. |

The development of highly active, selective, and recyclable catalysts is a continuous area of research. The goal is to design catalysts that can efficiently facilitate the synthesis of this compound while minimizing energy consumption and waste generation, thereby contributing to a more sustainable chemical industry.

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, proceeding through a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of 2,4-difluorobenzoyl chloride in these reactions is significantly influenced by the electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring.

Reaction Kinetics and Thermodynamics with Diverse Nucleophiles

The carbonyl carbon of this compound serves as an electrophilic site for attack by nucleophiles. The rate of reaction is governed by both the concentration of the reactants and the intrinsic reactivity of the nucleophile. Generally, these reactions follow second-order kinetics, where the rate is dependent on the concentrations of both the acyl chloride and the nucleophile. libretexts.org

The strong inductive and mesomeric electron-withdrawing effects of the ortho- and para-fluorine substituents enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride. This increased reactivity generally leads to faster reaction rates with a wide range of nucleophiles, including alcohols, amines, and water.

While specific kinetic and thermodynamic data for the reaction of this compound with a diverse set of nucleophiles are not extensively tabulated in the literature, the expected trend in reactivity follows the general principles of nucleophilicity. Stronger, "harder" nucleophiles are expected to react more rapidly. The thermodynamics of these reactions are typically favorable, driven by the formation of a stable carbonyl compound and the expulsion of the chloride leaving group.

Influence of Solvent Polarity and Nucleophilicity on Reaction Pathways

The choice of solvent plays a critical role in dictating the reaction pathway and rate of nucleophilic acyl substitution. Solvent polarity can stabilize or destabilize transition states and intermediates. For reactions proceeding through a polar, charged transition state, an increase in solvent polarity will generally increase the reaction rate.

Catalytic Effects on Acyl Substitution Mechanisms

Nucleophilic acyl substitution reactions can be subject to catalysis. Acid catalysis proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more reactive towards weak nucleophiles. libretexts.orgyoutube.com This is a common mechanism for reactions involving neutral nucleophiles like alcohols or water. libretexts.orgyoutube.com

Base catalysis can occur when the nucleophile is a neutral species, such as an alcohol or amine. A base can deprotonate the nucleophile, increasing its nucleophilicity and thus accelerating the reaction. In some cases, nucleophilic catalysis is observed, where a catalyst (often a tertiary amine) reacts with the acyl chloride to form a more reactive intermediate, which then reacts with the primary nucleophile.

Solvolysis Studies and Acylium Cation Formation

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. researchgate.net The study of solvolysis reactions provides significant insight into reaction mechanisms, particularly the balance between bimolecular (SN2) and unimolecular (SN1) pathways.

Grunwald-Winstein Equation Applications in Mechanistic Analysis

The Grunwald-Winstein equation is a linear free-energy relationship used to analyze the mechanisms of solvolysis reactions. wikipedia.org The extended form of the equation is:

log(k/k₀) = lN + mY

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to solvent nucleophilicity (N).

m is the sensitivity of the substrate to solvent ionizing power (Y).

N and Y are solvent parameters.

Spectroscopic Detection and Trapping of Reactive Intermediates

In reactions that proceed via an SN1-like mechanism, the formation of a transient acylium cation (R-C≡O⁺) is a key step. Detecting and characterizing such reactive intermediates is challenging but crucial for mechanistic elucidation. Techniques such as trapping experiments can provide evidence for their existence. For instance, in a non-nucleophilic solvent, a highly reactive aromatic compound can be added to trap the electrophilic acylium cation via a Friedel-Crafts acylation reaction. researchgate.net

Spectroscopic methods, in principle, could be used to observe the acylium cation, but its high reactivity and short lifetime make direct detection difficult under typical solvolytic conditions. No specific studies detailing the spectroscopic observation or trapping of the 2,4-difluorobenzoyl cation were found in the surveyed literature.

Substituent Effects on Reaction Rates and Selectivity

The reactivity of this compound is significantly influenced by the electronic properties of its substituents—the two fluorine atoms and the benzoyl chloride group itself. These effects modulate the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon, thereby affecting both the rates and selectivity of its reactions.

For this compound, the combined -I effect of the two fluorine atoms makes the aromatic ring significantly less nucleophilic than benzene. This deactivation slows down the rate of electrophilic aromatic substitution reactions. The benzoyl chloride group is also a strong deactivating group due to the electron-withdrawing nature of the carbonyl group.

In terms of selectivity, the fluorine atoms are ortho, para-directors. csbsju.edu This is because the resonance stabilization of the intermediate carbocation (the sigma complex) is more effective when the electrophile attacks at the positions ortho or para to the fluorine atom. csbsju.edu This allows for the delocalization of the positive charge onto the fluorine atom. In this compound, the positions ortho and para to the C2-fluorine are C1, C3, and C6, while the positions ortho and para to the C4-fluorine are C3 and C5. The directing effects of the two fluorine atoms are therefore cooperative in directing electrophilic attack towards the C3 and C5 positions.

The following table summarizes the expected substituent effects on the reactivity of this compound:

SubstituentInductive Effect (-I)Resonance Effect (+R)Overall Effect on Ring (EAS)Directing Influence (EAS)Effect on Carbonyl Reactivity (Nucleophilic Acyl Substitution)
2-Fluoro StrongWeakDeactivatingOrtho, ParaActivating
4-Fluoro StrongWeakDeactivatingOrtho, ParaActivating
Benzoyl Chloride Strong-DeactivatingMeta-

Electrophilic Aromatic Substitution Reactions of Derived Compounds

Compounds derived from this compound, such as 2,4-difluorobenzophenones and N-aryl-2,4-difluorobenzamides, can undergo electrophilic aromatic substitution (EAS) reactions. The regioselectivity and rate of these reactions are determined by the combined directing effects of the substituents on both aromatic rings.

In the case of a 2,4-difluorobenzophenone (B1332400), the fluorine atoms on one ring and the carbonyl group attached to the other ring will influence the position of further substitution. The 2,4-difluoro-substituted ring is deactivated by both the fluorine atoms and the carbonyl group. The fluorine atoms, being ortho, para-directors, will direct incoming electrophiles to the positions ortho and para to them. However, the strong deactivating effect of the carbonyl group will make substitution on this ring less favorable. The other phenyl ring, being attached to the electron-withdrawing carbonyl group, is also deactivated and will direct incoming electrophiles to the meta position.

For instance, in the nitration of a benzophenone (B1666685) derivative, the nitro group would be expected to add to the ring that is less deactivated. If one ring is substituted with activating groups and the other with the 2,4-difluoro-benzoyl moiety, substitution will preferentially occur on the activated ring.

The directing effects in the electrophilic aromatic substitution of a generic 2,4-difluorobenzophenone are summarized in the table below:

RingSubstituentsOverall Ring ActivityDirecting Effect
Ring A (from this compound) 2-Fluoro, 4-Fluoro, CarbonylStrongly DeactivatedOrtho, para to F; Meta to CO
Ring B (from other reactant) VariesDepends on substituentDepends on substituent

Other Characteristic Reactions and Functional Group Transformations

Beyond electrophilic aromatic substitution, this compound undergoes a variety of other characteristic reactions, primarily centered around the highly reactive acyl chloride functional group. These transformations are crucial for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.

Nucleophilic Acyl Substitution:

The most common reactions of this compound are nucleophilic acyl substitutions. The electrophilic carbonyl carbon is readily attacked by various nucleophiles, leading to the displacement of the chloride ion.

Reaction with Amines: this compound reacts with primary and secondary amines to form the corresponding N-substituted amides. This reaction is fundamental in the synthesis of many biologically active compounds. The reaction of aniline (B41778) with benzoyl chloride, for example, yields an anilide. vapourtec.com

Reaction with Alcohols and Phenols: In the presence of a base, this compound reacts with alcohols and phenols to produce esters. This is a standard method for the synthesis of aryl and alkyl esters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,4-difluorobenzoic acid. This reaction is typically rapid and is a consideration when handling the compound. reddit.com

Synthesis of Heterocyclic Compounds:

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. These reactions often involve a nucleophilic acyl substitution followed by a cyclization step.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from the reaction of this compound with acyl hydrazides. rsc.orgnih.gov The initial reaction forms a 1,2-diacylhydrazine intermediate, which can then be cyclized to the oxadiazole ring. ijper.orgnih.gov

Other Heterocycles: Through reactions with appropriate binucleophiles, a variety of other heterocyclic systems can be accessed. For example, reaction with diamines can lead to the formation of benzodiazepines or other nitrogen-containing heterocycles. rsc.org

Friedel-Crafts Acylation:

While the this compound ring itself is deactivated towards electrophilic attack, the acyl chloride moiety is a potent electrophile in Friedel-Crafts acylation reactions. It can be used to introduce the 2,4-difluorobenzoyl group onto another aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orgyoutube.com

Reduction:

The carbonyl group of this compound can be reduced to an alcohol (2,4-difluorobenzyl alcohol) or to a methylene (B1212753) group (2,4-difluorotoluene) using appropriate reducing agents.

The following table provides a summary of some characteristic reactions of this compound:

Reaction TypeReactantProduct
Nucleophilic Acyl SubstitutionPrimary/Secondary AmineN-substituted-2,4-difluorobenzamide
Nucleophilic Acyl SubstitutionAlcohol/Phenol (B47542)Alkyl/Aryl-2,4-difluorobenzoate
Nucleophilic Acyl SubstitutionWater2,4-Difluorobenzoic acid
Heterocycle SynthesisAcyl hydrazide2-(2,4-Difluorophenyl)-5-substituted-1,3,4-oxadiazole
Friedel-Crafts AcylationAromatic Compound2,4-Difluorobenzophenone derivative
ReductionReducing Agent (e.g., NaBH₄)2,4-Difluorobenzyl alcohol

Derivatization Strategies and Novel Compound Design Utilizing 2,4 Difluorobenzoyl Chloride

Amide Synthesis and Peptide Linkage Formation

The reaction between an acyl chloride and an amine is one of the most fundamental and efficient methods for the formation of an amide bond. 2,4-Difluorobenzoyl chloride reacts readily with primary and secondary amines to produce N-substituted-2,4-difluorobenzamides. The reaction is typically rapid and exothermic, often conducted at low temperatures in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct.

This strategy is pivotal in medicinal chemistry for synthesizing a vast array of biologically active molecules. In the context of peptide synthesis, while N-protected amino acid chlorides are more common, reagents like this compound are used to cap the N-terminus of a peptide chain or to create specialized peptide-like structures. The formation of the amide bond proceeds via a nucleophilic acyl substitution mechanism. bachem.com The high reactivity of the acyl chloride ensures efficient coupling, even with less nucleophilic amines. nih.gov However, this high reactivity also necessitates careful control of reaction conditions to avoid side reactions, particularly when dealing with complex molecules containing multiple functional groups. researchgate.net

Table 1: Examples of Amide Synthesis using this compound
Amine ReactantProductPotential Application Area
Aniline (B41778)N-phenyl-2,4-difluorobenzamideAgrochemical intermediate
Piperidine(2,4-Difluorophenyl)(piperidin-1-yl)methanonePharmaceutical scaffold
Glycine ethyl esterEthyl N-(2,4-difluorobenzoyl)glycinatePeptidomimetic synthesis
4-AminophenolN-(4-hydroxyphenyl)-2,4-difluorobenzamidePolymer building block, API synthesis

Esterification Reactions and Ester Derivative Generation

Similar to amide synthesis, this compound is an excellent reagent for the synthesis of esters through its reaction with alcohols or phenols. This process, known as acylation, typically occurs in the presence of a base like pyridine, which not only scavenges the HCl produced but also acts as a nucleophilic catalyst. The reaction provides a straightforward route to a variety of 2,4-difluorobenzoate esters.

This method is generally more efficient than Fischer esterification, which requires acidic conditions and often the use of excess alcohol to drive the equilibrium. libretexts.org The acyl chloride route is compatible with a wider range of alcohols, including acid-sensitive substrates and sterically hindered alcohols, where other methods might fail. commonorganicchemistry.com The resulting esters are valuable as intermediates, plasticizers, and bioactive compounds in pharmaceuticals and agrochemicals.

Table 2: Examples of Ester Derivatives from this compound
Alcohol/Phenol (B47542) ReactantProductSignificance
MethanolMethyl 2,4-difluorobenzoateCommon synthetic intermediate
PhenolPhenyl 2,4-difluorobenzoateIntermediate for liquid crystals, polymers
CholesterolCholesteryl 2,4-difluorobenzoateLiquid crystal research
GeraniolGeranyl 2,4-difluorobenzoateFragrance and flavor chemistry

Ketone Synthesis via Friedel-Crafts Acylation and Related Reactions

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, enabling the formation of a carbon-carbon bond between an aromatic ring and an acyl group. wikipedia.org this compound is an ideal substrate for this reaction, reacting with a wide range of aromatic and heteroaromatic compounds in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. chemguide.co.uk

This reaction is a powerful tool for synthesizing diaryl ketones, which are prevalent structures in photochemistry, materials science, and medicinal chemistry. A key advantage of Friedel-Crafts acylation over the related alkylation is that the product ketone is less reactive than the starting material, which prevents multiple acylations from occurring. wikipedia.org Furthermore, the acylium ion does not undergo rearrangement, leading to predictable regioselectivity based on the directing effects of the substituents on the aromatic substrate. masterorganicchemistry.com

Table 3: Ketones Synthesized via Friedel-Crafts Acylation
Aromatic SubstrateLewis Acid CatalystProduct
Benzene (B151609)AlCl₃(2,4-Difluorophenyl)(phenyl)methanone
TolueneAlCl₃(2,4-Difluorophenyl)(p-tolyl)methanone (major isomer)
AnisoleAlCl₃(2,4-Difluorophenyl)(4-methoxyphenyl)methanone
ThiopheneSnCl₄(2,4-Difluorophenyl)(thiophen-2-yl)methanone

Construction of Heterocyclic Systems Incorporating the 2,4-Difluorobenzoyl Moiety

Heterocyclic compounds are of immense importance in drug discovery and materials science. nih.gov this compound is a valuable precursor for the synthesis of various heterocyclic systems. By reacting it with substrates containing two or more nucleophilic centers, cyclization reactions can be initiated to form rings.

For instance, reaction with 1,2-aminoalcohols or 1,2-diamines can lead to the formation of oxazoline (B21484) and imidazoline (B1206853) rings, respectively, after initial N-acylation followed by intramolecular cyclization. Similarly, reaction with β-ketoesters can yield pyranone derivatives, and reactions with hydrazines or hydroxylamine (B1172632) can be used to construct pyrazole (B372694) and isoxazole (B147169) rings. semanticscholar.org These reactions often proceed in a stepwise manner, allowing for the isolation of an acylated intermediate which is then cyclized under different conditions. This modular approach provides access to a diverse library of heterocyclic compounds bearing the 2,4-difluorophenyl substituent.

Table 4: Heterocyclic Systems Derived from this compound
Bifunctional ReactantResulting Heterocyclic CoreGeneral Structure
2-AminoethanolOxazoline2-(2,4-Difluorophenyl)-4,5-dihydrooxazole
EthylenediamineImidazoline2-(2,4-Difluorophenyl)-4,5-dihydro-1H-imidazole
HydrazineOxadiazole2-(2,4-Difluorophenyl)-1,3,4-oxadiazole (via further steps)
o-PhenylenediamineBenzimidazole2-(2,4-Difluorophenyl)-1H-benzo[d]imidazole

Incorporation into Macrocyclic and Polymeric Structures

The difunctional nature of derivatives of this compound, or its use in conjunction with other difunctional monomers, allows for its incorporation into larger molecular architectures like macrocycles and polymers. Macrocycles are cyclic molecules that have found applications in host-guest chemistry, sensing, and therapeutics. nih.gov High-dilution condensation of this compound with a long-chain diamine or diol can lead to the formation of macrocyclic amides (lactams) or esters (lactones), respectively.

In polymer chemistry, this compound can be used as a monomer in step-growth polymerization. For example, polycondensation with diamines yields polyamides, while reaction with diols produces polyesters. The rigid, fluorinated aromatic moiety introduced by the acyl chloride can impart desirable properties to the resulting polymer, such as high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Stereoselective and Enantioselective Transformations

While this compound itself is achiral, it is instrumental in stereoselective synthesis. One key application is in the resolution of racemic mixtures of chiral alcohols or amines. By reacting the racemic mixture with this compound, a pair of diastereomeric esters or amides is formed. These diastereomers possess different physical properties (e.g., solubility, boiling point, chromatographic retention) and can be separated by conventional techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the original alcohol or amine.

Furthermore, the ketone derivatives synthesized via Friedel-Crafts acylation (see Section 4.3) are prochiral and serve as excellent substrates for asymmetric synthesis. Stereoselective reduction of the carbonyl group using chiral reducing agents (e.g., boranes with chiral oxazaborolidine catalysts, or asymmetric hydrogenation) can produce chiral secondary alcohols with high enantiomeric excess. These chiral alcohols are valuable building blocks for the synthesis of complex, enantiomerically pure target molecules. The development of such enantioselective hydrofunctionalization methods is a significant area of modern organic synthesis.

Applications in Specialized Chemical Synthesis

Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

The 2,4-difluorophenyl moiety, introduced via 2,4-difluorobenzoyl chloride, is a key structural feature in numerous pharmacologically active compounds. This substructure plays a significant role in modulating the efficacy, selectivity, and pharmacokinetic properties of drug candidates.

This compound is a fundamental precursor in the synthesis of fluconazole (B54011), a widely used antifungal drug, and its derivatives. nih.govdntb.gov.uanih.gov Fluconazole's structure features a core 2-(2,4-difluorophenyl) group, which is essential for its mechanism of action involving the inhibition of the fungal enzyme 14-α lanosterol (B1674476) demethylase. dntb.gov.uanih.gov The synthesis of fluconazole and its analogs often involves the reaction of this compound with other reagents to construct the central propan-2-ol backbone substituted with 1,2,4-triazole (B32235) rings. nih.gov

Researchers have developed numerous fluconazole analogs by modifying the core structure to overcome drug resistance and improve efficacy. nih.gov For instance, a method was patented for synthesizing a new fluconazole derivative with modifications to the carboaromatic ring, positioning the resulting compounds as potentially applicable antifungal agents in agriculture. nih.gov Other research focuses on creating analogs where one of the 1,2,4-triazole rings is substituted, leading to compounds with varying levels of antifungal activity against different strains of Candida. nih.gov In some synthetic routes, this compound is replaced with a corresponding ester in reactions with Grignard reagents to produce key intermediates. nih.gov

Table 1: Examples of Fluconazole Analogs and Derivatives Synthesized with this compound Precursors

Compound/AnalogSynthetic ModificationTarget Application/FindingReference
FluconazoleCore structure derived from 2,4-difluorophenyl precursor.Widely used antifungal drug inhibiting 14-α lanosterol demethylase. dntb.gov.uanih.gov dntb.gov.uanih.gov
4-Fluoro-2-(4-fluorophenoxy)phenyl analogFluorine at position 2 replaced by a 4-fluorophenoxy group.Showed higher activity than reference substances against F. oxysporum. nih.gov nih.gov
Carboaromatic ring modified analogModifications within the carboaromatic ring.Patented for potential application as an antifungal agent in agriculture. nih.gov nih.gov
(E)-4-(2,2,3,3-tetrafluoropropoxy)styryl analogOne 1,2,4-triazole ring substituted with a styryl moiety.In vitro studies determined IC50 parameters against C. albicans. nih.gov nih.gov

The 2,4-difluorophenyl group is incorporated into various novel compounds with potential anti-inflammatory properties. The introduction of fluorine atoms can enhance the pharmacological effects of bioactive molecules. nih.gov For example, new gem-difluorobisarylic derivatives have been synthesized and evaluated for their anti-inflammatory effects. nih.gov These fluorinated compounds have shown the ability to lower the secretion of pro-inflammatory mediators like interleukin-6, nitric oxide, and prostaglandin (B15479496) E2 in mouse primary macrophages. nih.gov

In another study, a series of 2',4'-difluoro-3-(carbamoyl)biphenyl-4-yl benzoates were synthesized from diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), and evaluated for anti-inflammatory and analgesic activities. ccspublishing.org.cn The preliminary results indicated that some of these compounds exhibited potent anti-inflammatory-analgesic activity. ccspublishing.org.cn The synthesis of 2,4-diaryl-5(4H)-imidazolones, which are structurally similar to the selective COX-2 inhibitor celecoxib, has also been explored, with some derivatives showing excellent anti-inflammatory activity in vivo. mdpi.com

Derivatives incorporating the 2,4-difluorobenzoyl structure are being investigated for their potential as anticancer agents. Research has focused on synthesizing novel compounds and evaluating their cytotoxic activity against various human tumor cell lines.

For example, a series of fluoroquinolone (FQ) analogs were designed and synthesized to explore their anticancer potential. nih.gov Among these, certain derivatives showed potent growth inhibition against a panel of 60 human tumor cell lines, with mean GI50 values in the low micromolar range. nih.gov These compounds were found to induce apoptosis in cancer cells, primarily through the intrinsic pathway, and to inhibit topoisomerase II. nih.gov Similarly, novel dihydropyridine (B1217469) carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against the HCT-15 human colon cancer cell line, with some compounds displaying lower IC50 values than the reference drug cisplatin. mdpi.com The synthesis of new 2,4-disubstituted hydrazinyl-thiazoles has also yielded compounds with anticancer activity against melanoma cell lines (A375). nih.gov

Table 2: Cytotoxic Activity of Selected Derivatives

Compound ClassCell LineMeasurementResultReference
Fluoroquinolone (FQ) analog (IIIf)NCI-60 PanelGI50 (Mean)1.78 µM nih.gov
Fluoroquinolone (FQ) analog (VIb)NCI-60 PanelGI50 (Mean)1.45 µM nih.gov
Fluoroquinolone (FQ) analog (VIb)MDA-MB-468 (Breast Cancer)GI500.41 µM nih.gov
Dihydropyridine carboxylic acid (3a)HCT-15 (Colon Cancer)IC507.94 ± 1.6 μM mdpi.com
Dihydropyridine carboxylic acid (3b)HCT-15 (Colon Cancer)IC509.24 ± 0.9 μM mdpi.com
Hydrazinyl-thiazole (14a)A375 (Melanoma)LC500.55 mg/ml nih.gov

The inclusion of the 2,4-difluorophenyl group is a strategic approach in medicinal chemistry to enhance the efficacy and selectivity of drug candidates. nih.gov Fluorine's high electronegativity and small size can alter a molecule's electronic properties, conformation, and metabolic stability, leading to improved pharmacokinetic profiles and target binding affinity. nih.gov

The development of fluconazole analogs is a prime example, where modifications to the core structure, which includes the 2,4-difluorophenyl ring, aim to create more potent antifungal drugs with improved safety profiles. nih.gov In the field of anti-inflammatory research, fluorinated compounds have demonstrated improved potential due to the presence of fluorine residues in the bioactive molecules. nih.gov This strategic use of fluorine-containing building blocks like this compound is a key tactic in the rational design of new therapeutic agents.

Beyond the specific applications mentioned above, this compound serves as a versatile reagent in the synthesis of a wide array of other biologically active small molecules. nih.gov Multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules in a single step, often utilize reactive building blocks like acyl chlorides. nih.gov This approach is a powerful tool for creating libraries of structurally diverse compounds for biological screening in drug discovery programs. nih.gov For instance, the synthesis of various heterocyclic compounds, such as 1,2,3-trisubstituted benzimidazolium salts, has been shown to yield molecules with significant α-glucosidase inhibitory potential, which is relevant for diabetes research. mdpi.com

Agrochemical Development

In addition to its role in pharmaceuticals, this compound and related fluorinated benzoyl chlorides are important intermediates in the agrochemical industry. nbinno.com These compounds are used as building blocks for a range of products designed to protect crops, including fungicides, herbicides, and insecticides. nbinno.com

The development of novel fungicides is a key area of application. For example, inspired by existing fungicides containing 1,2,4-triazole and trifluoromethylpyrimidine moieties, a new series of derivatives were synthesized. frontiersin.org Many of these compounds exhibited significant antifungal activities against various plant pathogens, such as Botrytis cinerea and Phytophthora infestans. frontiersin.org The structural features derived from precursors like this compound are critical for the biological activity of these agrochemicals, contributing to improved crop yields and quality. nbinno.com

Herbicides, Insecticides, and Fungicides Synthesis

This compound is a key precursor in the production of numerous agrochemicals. The fluorine atoms are known to enhance the biological efficacy and metabolic stability of the final products.

Herbicides: While direct synthesis examples are not prominently detailed in the provided research, the phenoxyacetic acid structure, a common herbicide class (e.g., 2,4-D), shares structural motifs with compounds derivable from benzoyl chlorides. mt.govwikipedia.org The synthesis of such herbicides often involves the reaction of a substituted phenol (B47542) with chloroacetic acid. wikipedia.orgresearchgate.net The principles of creating active herbicidal molecules often rely on specific substitutions on the aromatic ring, a role for which this compound is well-suited as a starting material for derivatives.

Insecticides: The compound is a fundamental component in the synthesis of modern insecticides, most notably the benzoylphenylurea (B10832687) (BPU) class. researchgate.net These insecticides are highly valued in integrated pest management (IPM) programs. researchgate.netnih.gov An example of a synthetic pathway involves the condensation of this compound with a substituted aniline (B41778) to form the core BPU structure.

Fungicides: The 2,4-difluoro-substituted phenyl group is incorporated into various novel fungicides. For instance, it is used in the synthesis of 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments, which have shown significant antifungal activity against pathogens like Sclerotinia sclerotiorum. mdpi.com The synthesis typically involves reacting this compound with a primary amine to form an amide linkage, which is a key structural element for the molecule's bioactivity. mdpi.com The modification of biologically active compounds by substituting hydrogen with fluorine often leads to an increase in their activity and selectivity. scielo.org.mx

Structure-Activity Relationships in Agrochemical Derivatives

The relationship between the chemical structure of BPU derivatives and their insecticidal activity (Structure-Activity Relationship, SAR) has been extensively studied. The substitution pattern on both the benzoyl and aniline rings plays a critical role in determining the potency and spectrum of activity.

Benzoyl Moiety: The 2,4-difluoro substitution, provided by this compound, is a key feature in many highly active BPU insecticides. The fluorine atoms' high electronegativity and ability to form hydrogen bonds can significantly influence the molecule's binding affinity to the target site (chitin synthase or a related protein).

Aniline Moiety: The nature and position of substituents on the aniline (phenylurea) ring are also crucial. SAR studies have shown that large, lipophilic groups at the para-position of the aniline ring often enhance insecticidal activity. nih.gov

Advanced Materials Science

The unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and specific electronic characteristics, make this compound a valuable building block in materials science.

Synthesis of Fluorinated Polymers and Resins

Fluorinated polymers are specialty macromolecules known for their exceptional performance under harsh conditions. pageplace.de They exhibit a unique combination of properties including high resistance to heat and chemicals, low surface energy (repellency), and excellent electrical insulation. pageplace.de this compound can be used as a monomer or a modifying agent in the synthesis of high-performance polymers and resins.

For example, it can be incorporated into polyamides, polyesters, or polyimides through polycondensation reactions. The resulting polymers would have the difluorobenzoyl unit as part of their backbone, potentially enhancing properties such as:

Solubility and Processability: The fluorine substitution can alter the polymer's solubility in specific organic solvents, which is a critical factor for processing and application.

Dielectric Properties: Fluorinated polymers often have low dielectric constants, making them suitable for applications in microelectronics.

Optical Properties: The introduction of fluorine can modify the refractive index and transparency of polymers for optical applications.

The directed synthesis of such polymers can be achieved through controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the creation of copolymers with well-defined structures and molecular weights. fluorine1.ru

Development of Specialty Chemicals for Functional Materials

This compound is a precursor for various specialty chemicals used in the formulation of functional materials. Its reactivity allows it to be a starting point for synthesizing molecules with tailored properties for high-tech applications. One notable area is in the synthesis of liquid crystal (LC) materials. The rigid, rod-like structure of molecules derived from this compound, combined with the strong dipole moment introduced by the fluorine atoms, is beneficial for creating the mesophases characteristic of liquid crystals used in display technologies.

Photoactive Materials and Optoelectronic Applications

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, making them suitable for optoelectronic applications. While direct, extensive research on this compound for photoactive materials is specific, its derivatives are relevant to the synthesis of functional conjugated polymers.

Fluorination of conjugated polymers, used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a known strategy to:

Lower the HOMO and LUMO energy levels of the material, which can improve stability and charge injection/extraction.

Influence the intermolecular packing and morphology of the polymer films, which is critical for device performance.

This compound can be used to synthesize fluorinated side chains or to build fluorinated monomer units that are subsequently polymerized to create materials for these advanced applications. pageplace.de

Spectroscopic and Analytical Characterization of 2,4 Difluorobenzoyl Chloride Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H, ¹³C, ¹⁹F NMR])

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,4-difluorobenzoyl chloride derivatives, providing detailed information at the atomic level. The presence of fluorine atoms makes ¹⁹F NMR a particularly powerful tool alongside standard ¹H and ¹³C NMR.

Elucidation of Molecular Structure and Conformation

NMR spectroscopy is pivotal for the unambiguous determination of the molecular structure of compounds derived from this compound. By analyzing chemical shifts, coupling constants, and signal integrations, chemists can piece together the molecular framework.

¹H NMR: This technique provides information on the number and environment of hydrogen atoms. In derivatives like amides, the aromatic protons of the 2,4-difluorophenyl group exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

¹³C NMR: Carbon NMR helps to identify all unique carbon atoms in a molecule. The carbons directly bonded to fluorine show characteristic splitting (C-F coupling), which aids in signal assignment. The carbonyl carbon of the benzoyl group also has a distinctive chemical shift.

¹⁹F NMR: As a highly sensitive nucleus, ¹⁹F NMR is invaluable for studying fluorinated compounds. nih.gov The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment, providing insights into substitution patterns and molecular conformation. nih.govmdpi.com For instance, in the synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide, a reaction product of a related compound, the ¹⁹F NMR spectrum shows distinct peaks typical of fluorine substitution in aromatic systems. mdpi.com

These multi-nuclear NMR experiments, often combined with two-dimensional techniques like COSY and HETCOR, allow for the complete assignment of all signals and the definitive elucidation of the molecular structure. beilstein-journals.org

Table 1: Representative NMR Data for a this compound Derivative Data for N-(2,4-difluorophenyl)-2-fluorobenzamide, a product from a similar starting material. mdpi.com

NucleusSolventObserved Chemical Shifts (ppm)
¹Hd⁶-DMSO7.13 (t), 7.36 (m), 7.60 (q), 7.73 (m), 10.16 (br. s)
¹⁹Fd⁶-DMSO-114, -115, -118

Reaction Monitoring and Purity Assessment

NMR spectroscopy is not only used for final product characterization but also for real-time reaction monitoring. rsc.org The progress of reactions involving this compound can be tracked by observing the disappearance of starting material signals and the appearance of product signals. uib.nojhu.edu ¹⁹F NMR is particularly advantageous for this purpose due to its high sensitivity and the often-uncluttered spectral window, which allows for clear differentiation between various fluorinated species in a complex mixture. nih.govuib.no

Furthermore, the purity of the synthesized derivatives can be readily assessed using NMR. The integration of signals in a ¹H NMR spectrum can provide a quantitative measure of purity, while the absence of signals corresponding to impurities or starting materials confirms the high purity of the final product. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When this compound undergoes reactions, such as conversion to an amide or ester, IR spectroscopy can confirm the transformation by identifying the characteristic vibrational frequencies of the new functional groups. fiveable.meoregonstate.edu

The most prominent band for this compound and its derivatives is the carbonyl (C=O) stretch. The position of this absorption is sensitive to the electronic nature of the attached groups.

Acyl Chloride (C=O): In the starting material, the C=O stretch appears at a relatively high frequency.

Amide (C=O): In an amide derivative, this band shifts to a lower frequency. Additionally, the presence of N-H stretching bands (for primary or secondary amides) would be observed. pressbooks.pub

Ester (C=O): For an ester product, the C=O stretch would be present, along with a C-O stretching band. libretexts.org

Other important absorptions include C-F stretching and C-Cl stretching vibrations, as well as bands characteristic of the aromatic ring. oregonstate.edu

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Carbonyl (Acyl Chloride)C=O Stretch~1785 - 1750
Carbonyl (Amide)C=O Stretch~1700 - 1650
Carbonyl (Ester)C=O Stretch~1750 - 1735
Aromatic C=CStretch~1600, ~1475
Aryl C-FStretch~1300 - 1100
Acyl C-ClStretch~800 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and its derivatives, thereby confirming their elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for benzoyl chloride derivatives involve the loss of the chlorine atom or the carbonyl group. The presence of chlorine is often indicated by a characteristic isotopic pattern (M+2 peak) due to the presence of the ³⁷Cl isotope. pressbooks.pub

Table 3: Mass Spectrometry Data for this compound nih.gov

PropertyValue
Molecular FormulaC₇H₃ClF₂O
Molecular Weight176.55 g/mol
Top Peak (m/z)141
Second Highest Peak (m/z)113

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of crystalline derivatives of this compound, offering precise measurements of bond lengths, bond angles, and torsional angles. libretexts.org This technique allows for the visualization of the molecule's three-dimensional arrangement in the crystal lattice.

The crystal structure of this compound itself has been determined, revealing a monoclinic crystal system with the space group P 1 21/n 1. nih.gov Such analyses are crucial for understanding the molecule's conformation in the solid state.

Table 4: Crystal Structure Data for this compound nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/n 1
a (Å)3.8289
b (Å)14.5220
c (Å)12.2527
β (°)95.836

Investigation of Intermolecular and Intramolecular Interactions

Beyond determining the basic molecular structure, X-ray crystallography is unparalleled in its ability to map the subtle intra- and intermolecular interactions that dictate how molecules pack in a crystal. gla.ac.ukmdpi.com

Intramolecular Interactions: In this compound, studies have revealed unusual intramolecular C–F···O=C and C–H···Cl–C interactions that act as a "conformational lock," influencing the preferred shape of the molecule. nih.gov

Chromatographic Techniques (GC, HPLC) for Separation and Quantification

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its various derivatives. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal methods employed, each offering distinct advantages depending on the analyte's volatility, thermal stability, and polarity. These methods are crucial for monitoring reaction progress, assessing the purity of final products, and quantifying specific compounds within complex mixtures.

Gas Chromatography (GC)

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound and its less polar derivatives. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Analysis and Derivatization

Direct analysis of this compound can be performed to assess its purity. However, a common analytical challenge is the quantification of its primary degradation product, 2,4-difluorobenzoic acid. Due to the low volatility of the carboxylic acid, a derivatization step is typically required to convert it into a more volatile species suitable for GC analysis. This is a standard practice for analyzing acidic compounds in complex matrices.

A well-documented approach for a closely related compound, 2,6-difluorobenzoic acid (2,6-DFBA), illustrates a representative analytical workflow that is applicable to its isomers. uzh.ch In this method, the analyte is first extracted from the sample matrix using solid-phase extraction (SPE) and then derivatized to form a silyl (B83357) ester. uzh.ch This derivative is significantly more volatile and thermally stable, allowing for sensitive and specific determination by gas chromatography-mass spectrometry (GC-MS). uzh.ch The mass spectrometer allows for unambiguous identification based on the mass-to-charge ratio of the fragmented ions, while the chromatograph provides quantitative data based on peak area. uzh.ch

A detailed example of a GC-MS method for the analysis of a derivatized difluorobenzoic acid is presented below.

Interactive Table 1: Example GC-MS Parameters for the Analysis of a Derivatized Difluorobenzoic Acid Compound This table details a method for 2,6-difluorobenzoic acid, which serves as a model for the analysis of its isomers like 2,4-difluorobenzoic acid. uzh.ch

ParameterCondition
Sample Preparation
Pre-treatmentAcidification and Solid-Phase Extraction (SPE)
Derivatizing AgentN-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA)
GC System Agilent 8890 GC (or equivalent)
ColumnHP-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Inlet Temperature280 °C
Injection ModeSplitless
Oven Program
Initial Temperature60 °C, hold for 1 min
Ramp 110 °C/min to 180 °C
Ramp 240 °C/min to 300 °C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Ionization ModeElectron Ionization (EI)
Acquisition ModeSelected Ion Monitoring (SIM)

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including this compound and its non-volatile reaction products. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. ionsource.comtosohbioscience.com

Separation and Quantification of Derivatives

HPLC is extensively cited in the literature for the purification and analysis of various amide and ester derivatives synthesized from this compound. The polarity of these derivatives can be fine-tuned, allowing for excellent separation from starting materials and by-products. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in these compounds provides strong chromophores.

While specific, validated quantitative methods for this compound itself are not prevalent in public literature, methods for closely related fluorinated benzoic acids provide a clear blueprint for how such an analysis would be developed and validated. For example, a validated RP-HPLC method for 2,4,6-Trifluorobenzoic acid (TBA) demonstrates the separation of the main compound from its process-related impurities using a gradient elution. ekb.eg The method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision, ensuring its reliability for quality control. ekb.eg

The following table summarizes various HPLC conditions reported for the analysis and purification of different products derived from this compound, showcasing the range of columns and mobile phases used.

Interactive Table 2: Examples of HPLC Conditions for the Analysis of this compound Reaction Products

Analyte/Product TypeColumnMobile PhaseFlow RateDetectorReference
Chiral Amide DerivativeChiralcel AS-HHexane/Isopropanol (85/15)1.0 mL/minUV (254 nm) ekb.eg (from first search)
Indoleamine DerivativePhenomenex Luna, C18(2), 5 µm, 150 x 21.2 mmA: Water/Acetonitrile (9/1) + 0.1% Formic AcidB: Acetonitrile/Water (9/1) + 0.1% Formic Acid15 mL/minNot Specified researchgate.net (from first search)
Aminopyridyl-based InhibitorSunFire C18, 30 x 250 mmLinear Gradient60 mL/minNot Specified chromatographyonline.com
2,4,6-Trifluorobenzoic Acid & ImpuritiesZorbax SB-Aq, 5 µm, 4.6 x 250 mmA: 0.1% Triethylamine (B128534) (pH 4.0)B: Acetonitrile/Methanol/Water (70:20:10)Not SpecifiedUV (205 nm) ekb.eg

Computational and Theoretical Chemistry Studies on 2,4 Difluorobenzoyl Chloride and Its Transformations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,4-Difluorobenzoyl chloride. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods used to study this compound. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data. DFT methods, which are very widely used due to their balance of accuracy and computational cost, calculate the molecular properties based on the electron density. nih.gov

These calculations are primarily used to determine the optimized molecular geometry of this compound. Like the related compound 2,4-difluorobenzaldehyde (B74705), this compound is expected to have different rotational isomers (conformers) depending on the orientation of the benzoyl chloride group relative to the benzene (B151609) ring. researchgate.net DFT and ab initio methods can calculate the energies of these different conformers to identify the most stable structure in the ground state. researchgate.net For instance, calculations on similar benzaldehyde (B42025) compounds have identified O-cis and O-trans rotomers, with the O-trans conformer often being lower in energy. researchgate.net

The geometric parameters, including bond lengths, bond angles, and dihedral angles, are precisely calculated and can be compared with experimental data obtained from techniques like X-ray crystallography. While DFT methods are generally reliable, they can sometimes inaccurately estimate torsional energies, particularly for π-conjugated molecules, due to what is known as delocalization error. uci.edu

Table 1: Representative Data from DFT Calculations on Aromatic Acyl Halides.
ParameterMethod/Basis SetCalculated ValueDescription
Ground State EnergyB3LYP/6-311++G(d,p)Value in HartreesThe total electronic energy of the most stable conformer.
C=O Bond LengthB3LYP/6-311++G(d,p)~1.18 - 1.20 ÅThe length of the carbonyl double bond.
C-Cl Bond LengthB3LYP/6-311++G(d,p)~1.78 - 1.80 ÅThe length of the bond between the carbonyl carbon and chlorine.
C-C-O Bond AngleB3LYP/6-311++G(d,p)~125° - 127°The angle formed by the aromatic carbon, carbonyl carbon, and oxygen.
Rotational BarrierDFT ScanValue in kcal/molThe energy required to rotate the C(O)Cl group relative to the phenyl ring.

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and predicting its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

For this compound, MO analysis reveals the most probable sites for chemical attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, indicating a higher possibility of intramolecular charge transfer. researchgate.net The distribution of these frontier orbitals across the molecule highlights the reactive centers. It is expected that the LUMO is localized on the carbonyl group, particularly the carbon atom, making it a primary site for nucleophilic attack. The HOMO is likely distributed across the aromatic ring. Analysis of the molecular electrostatic potential (MEP) map, another output of quantum calculations, visually confirms these reactive sites, showing areas of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). prensipjournals.com Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and hyperconjugative interactions within the molecule. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Studies and Solvent Effects

While quantum mechanics describes the static electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations are particularly useful for exploring its conformational landscape and understanding the influence of solvents on its structure and dynamics. In a simulation, a single molecule or a collection of molecules is placed in a box, often filled with solvent molecules like water or an organic solvent. The simulation then tracks the trajectory of each atom over a period of time.

This approach allows for the study of:

Conformational Flexibility : MD can reveal how the dihedral angle of the acyl chloride group changes over time in solution, providing a dynamic picture of its flexibility.

Solvent Effects : The simulations can show how solvent molecules arrange themselves around the solute (this compound). This is crucial for understanding solubility and how the solvent might influence reaction rates and mechanisms. nih.gov For example, polar solvents may stabilize charged intermediates in a reaction, and MD can model these specific solute-solvent interactions, such as hydrogen bonding. nih.govsemanticscholar.org The presence of co-solvents can disrupt the hydrogen bonding structure of water, potentially increasing the solubility of the molecule. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated that closely match experimental results from techniques like infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. chemicalbook.com

Vibrational Spectroscopy (IR and Raman) : DFT calculations can compute the vibrational frequencies and intensities of a molecule. idpublications.org Each calculated frequency corresponds to a specific normal mode of vibration, such as C-F stretching, C=O stretching, or ring deformation modes. researchgate.net These predicted frequencies and their corresponding assignments are invaluable for interpreting experimental IR and Raman spectra, as they provide a theoretical basis for assigning observed absorption bands to specific molecular motions. researchgate.netidpublications.org

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.netprensipjournals.com The theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be compared directly with experimental data. This comparison helps to confirm the molecular structure and assign the signals in the experimental NMR spectrum.

Table 2: Typical Predicted Spectroscopic Data for this compound.
Spectroscopic ParameterComputational MethodPredicted Value RangeAssignment/Note
C=O Stretch (IR/Raman)DFT (B3LYP)1750 - 1800 cm-1Strong intensity band characteristic of the carbonyl group.
C-F Stretch (IR/Raman)DFT (B3LYP)1200 - 1300 cm-1Vibrations of the carbon-fluorine bonds on the aromatic ring.
¹³C Chemical Shift (C=O)DFT (GIAO)160 - 170 ppmChemical shift of the carbonyl carbon.
¹H Chemical Shift (Aromatic)DFT (GIAO)7.0 - 8.5 ppmChemical shifts for the protons on the difluorinated phenyl ring.

Computational Design of Novel Derivatives and Reaction Pathways

Beyond analyzing the properties of this compound itself, computational chemistry serves as a powerful tool for designing new molecules and predicting the outcomes of chemical reactions. nih.gov This predictive capability accelerates the discovery of new materials and synthetic routes.

Design of Novel Derivatives : By systematically modifying the structure of this compound in silico (e.g., by adding different functional groups), chemists can calculate the properties of a vast library of virtual compounds. This allows for the screening of derivatives with desired electronic, steric, or reactive properties before committing to their synthesis in the lab.

Prediction of Reaction Pathways : Computational methods can be used to explore the potential energy surface of a chemical reaction involving this compound. For example, in its reaction with a nucleophile, the structure and energy of the reactants, transition state, intermediates, and products can be calculated. The energy difference between the reactants and the transition state gives the activation energy, which is a key indicator of the reaction rate. This allows researchers to predict whether a proposed reaction is likely to be feasible under certain conditions and to understand the detailed mechanism of the transformation. Methods like the Artificial Force Induced Reaction (AFIR) can even be used to systematically search for unknown reaction pathways between given reactants. hokudai.ac.jp This approach is valuable in designing multi-step syntheses, such as those for creating complex pharmaceutical molecules like fluconazole (B54011) analogs where this compound can be a precursor. nih.gov

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.